molecular formula C9H15NO2 B1595599 Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 40175-06-2

Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No. B1595599
CAS RN: 40175-06-2
M. Wt: 169.22 g/mol
InChI Key: GKMQAGZRPQBLHG-UHFFFAOYSA-N
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Description

Tetrahydropyridines (THPs) are a group of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . They exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine . Many THP-containing compounds have been synthesized and found to possess biologically active properties .


Synthesis Analysis

THP-containing compounds have been synthesized by the inspiration of known bioactive natural products . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives and their pharmacological activities have been determined .


Molecular Structure Analysis

The molecular structure of THPs varies depending on the specific isomer and the substituents attached to the THP ring system .


Chemical Reactions Analysis

One known chemical reaction involving a THP compound is the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into 1-methyl-4-phenyl pyridinium ion (MPP+) by the enzyme, monoamine oxidase B .


Physical And Chemical Properties Analysis

The physical and chemical properties of THP compounds can vary depending on the specific compound. For example, 1,2,3,6-tetrahydropyridine is a colorless liquid with a density of 0.913 g/cm3 and is insoluble in water .

Safety And Hazards

THP compounds can have varying safety profiles and hazards depending on the specific compound. For example, inhalation or contact with 1,2,3,6-tetrahydropyridine may irritate or burn skin and eyes. Its vapors may cause dizziness or suffocation .

Future Directions

The future directions of research on THP compounds could involve the development of more innovative methods for the synthesis of substituted-tetrahydropyridine derivatives, determination of their pharmacological activities, and the use of structure-activity relationship (SAR) studies of newly reported THP derivatives to shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

properties

CAS RN

40175-06-2

Product Name

Ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 1-methyl-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h4H,3,5-7H2,1-2H3

InChI Key

GKMQAGZRPQBLHG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCN(CC1)C

Canonical SMILES

CCOC(=O)C1=CCN(CC1)C

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl isonicotinate (151 g) in ethyl acetate (1000 mL) was added methyl iodide (126 mL), and the mixture was stirred at 80° C. for 3 hr. The reaction mixture was cooled, and the orange precipitate was collected by filtration. The precipitate was suspended in ethanol (1000 mL), sodium borohydride (37.8 g) was added with cooling at −40° C., and the mixture was stirred at room temperature for 2 hr. The reaction mixture was poured into water, and ethanol was evaporated under reduced pressure. The resultant product was extracted with ethyl acetate-tetrahydrofuran, the organic layer was dried, and the solvent was evaporated under reduced pressure. The residue was distilled under reduced pressure to give ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (85.8 g, 51%) as a pale yellow oil.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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